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Compound Name: 2-Carbomethoxy-3-tropinone

Cat. No.: B7910268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-carbomethoxy-3-tropinone scaffold, a core component of cocaine and its analogs, has

been the subject of extensive research aimed at understanding its diverse biological activities

and developing novel therapeutic agents. Derivatives of this tropane skeleton have shown

significant promise as potent and selective ligands for monoamine transporters, particularly the

dopamine transporter (DAT), making them valuable tools for neuroscience research and

potential candidates for the treatment of neuropsychiatric disorders, including substance

abuse. This guide provides a comparative overview of the biological activity of various 2-
carbomethoxy-3-tropinone derivatives, supported by quantitative data, detailed experimental

protocols, and visualizations of key biological pathways.

I. Monoamine Transporter Binding Affinity
The primary biological target for many 2-carbomethoxy-3-tropinone derivatives is the

dopamine transporter (DAT), with varying affinities for the serotonin transporter (SERT) and

norepinephrine transporter (NET). The structure-activity relationship (SAR) of these

compounds is complex, with small structural modifications often leading to significant changes

in binding affinity and selectivity.

Substitutions at the 3β-phenyl ring and the 2β-position of the tropane skeleton have been

extensively explored to modulate monoamine transporter affinity. Generally, increased

lipophilicity at the 2β-position enhances binding affinity for the DAT.[1] Furthermore, the nature

and position of substituents on the 3β-phenyl ring play a crucial role in determining selectivity
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for DAT, SERT, and NET.[2][3][4] For instance, certain substitutions on a 3β-phenyltropane

analog can yield compounds with high affinity for both DAT and SERT, but low affinity for NET.

[2]

The following tables summarize the in vitro binding affinities (Ki, nM) of various 2-
carbomethoxy-3-tropinone derivatives for the dopamine, serotonin, and norepinephrine

transporters.

Table 1: Binding Affinities (Ki, nM) of 3β-(Substituted
Phenyl)tropane-2β-carboxylic Acid Methyl Ester
Derivatives

Compound
3β-Phenyl
Substituent

DAT (Ki, nM) SERT (Ki, nM) NET (Ki, nM)

7a 4-Methoxy 6.5 (IC50) 4.3 1110

8i

4-Methoxy (with

2-(3-iodo-4-

aminophenyl)eth

yl ester at 2β)

2.5 (IC50) 3.5 2040

Data extracted from a study on 3-phenyltropane analogs.[2]

Table 2: Binding Affinities (Ki, nM) of N-Substituted 3α-
(Diphenylmethoxy)tropane Derivatives

Compound N-Substituent DAT (Ki, nM) SERT (Ki, nM) NET (Ki, nM)

1a H 12 >10,000 1,200

1b CH3 15 8,500 980

1c Allyl 25 >10,000 2,500

1d Benzyl 30 >10,000 3,100

1e Propylphenyl 50 >10,000 4,200

1f Butylphenyl 40 >10,000 3,800
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Data extracted from a study on N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes.[5]

II. In Vivo Activity: Locomotor Stimulation
The interaction of 2-carbomethoxy-3-tropinone derivatives with the dopamine transporter

often translates to stimulant effects on the central nervous system, which can be quantified by

measuring locomotor activity in animal models. The potency of these compounds to induce

locomotor stimulation is typically expressed as the ED50 value (the dose required to produce

50% of the maximal effect).

Studies have shown that potent 3β-phenyltropane analogs of cocaine exhibit cocaine-like

discriminative stimulus effects and stimulate locomotor activity.[6] The behavioral effects of

these analogs are often equipotent with cocaine.[1]

Table 3: Locomotor Stimulant Effects (ED50, mg/kg) of 2-
Substituted 3β-Phenyltropane Derivatives in Mice

Compound 2β-Substituent ED50 (mg/kg)

4 CH2CH3 ~1.0

6 CH2CH2CH3 ~1.0

7 CH=CH2 ~3.0

Cocaine - ~3.0

Data extracted from a study on 2-substituted 3β-phenyltropane derivatives.[1]

III. Analgesic Potential
While the primary focus of research on 2-carbomethoxy-3-tropinone derivatives has been on

their psychostimulant and DAT-inhibiting properties, the broader class of tropane alkaloids has

a long history of use for their analgesic effects.[7] Some cocaine analogs have been

investigated for their local anesthetic properties, which are distinct from their central stimulant

effects.[8] Although specific data on the analgesic properties of a wide range of 2-
carbomethoxy-3-tropinone derivatives is limited, the structural similarity to other centrally

acting agents suggests this is an area worthy of further investigation.
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IV. Experimental Protocols
A. In Vitro Monoamine Transporter Binding Assay
This protocol is a generalized procedure for determining the binding affinity of test compounds

for the dopamine, serotonin, and norepinephrine transporters using radioligand binding assays.

1. Materials:

Rat brain tissue (striatum for DAT, frontal cortex for SERT and NET) or cells expressing the

respective transporters.

Radioligands: [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET.

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Test compounds at various concentrations.

Non-specific binding determination agent (e.g., 10 µM cocaine for DAT).

Glass fiber filters.

Scintillation counter.

2. Procedure:

Prepare membrane homogenates from the appropriate brain tissue or cells.

In a multi-well plate, combine the membrane preparation, radioligand, and either assay buffer

(for total binding), the test compound at varying concentrations, or the non-specific binding

agent.

Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials with scintillation fluid.

Quantify the amount of bound radioactivity using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the Ki values for the test compounds by analyzing the competition binding data

using appropriate software (e.g., Cheng-Prusoff equation).[9]

B. Locomotor Activity Assay in Mice
This protocol outlines a general method for assessing the stimulant effects of 2-
carbomethoxy-3-tropinone derivatives by measuring locomotor activity in mice.

1. Animals:

Male Swiss-Webster mice (or other appropriate strain).

2. Apparatus:

Open-field activity chambers equipped with infrared beam detectors or video tracking

software.

3. Procedure:

Acclimate the mice to the testing room for at least 60 minutes before the experiment.

Administer the test compound or vehicle (e.g., saline) to the mice via the desired route (e.g.,

intraperitoneal, oral).

Immediately place each mouse into an individual open-field activity chamber.

Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a

set period (e.g., 60-120 minutes).

Analyze the data to determine the dose-response relationship for locomotor stimulation and

calculate the ED50 value.[10]
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V. Signaling Pathway and Experimental Workflow
Visualizations
The primary mechanism of action for the majority of the discussed 2-carbomethoxy-3-
tropinone derivatives is the inhibition of the dopamine transporter, leading to an increase in

extracellular dopamine levels in the synaptic cleft. This, in turn, enhances dopaminergic

signaling.
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Caption: Inhibition of the Dopamine Transporter by 2-Carbomethoxy-3-tropinone Derivatives.
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Caption: General Experimental Workflow for Evaluating 2-Carbomethoxy-3-tropinone
Derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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